Diisobutyl Adipate

Catalog No.
S526140
CAS No.
141-04-8
M.F
C14H26O4
M. Wt
258.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisobutyl Adipate

CAS Number

141-04-8

Product Name

Diisobutyl Adipate

IUPAC Name

bis(2-methylpropyl) hexanedioate

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C14H26O4/c1-11(2)9-17-13(15)7-5-6-8-14(16)18-10-12(3)4/h11-12H,5-10H2,1-4H3

InChI Key

RDOFJDLLWVCMRU-UHFFFAOYSA-N

SMILES

Array

solubility

Sol in most org solvents; insol in water
Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

5-((4-(4-(diethylamino)butyl)-1-piperidinyl)acetyl)-10,11-dihydrobenzo(b,e)(1,4)diazepine-11-one, DIBA

Canonical SMILES

CC(C)COC(=O)CCCCC(=O)OCC(C)C

The exact mass of the compound Diisobutyl adipate is 258.1831 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in most org solvents; insol in waterpractically insoluble or insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6343. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of fatty acid ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Diisobutyl Adipate (DIBA), CAS 141-04-8, is the bis(2-methylpropyl) ester of adipic acid. It functions as a non-phthalate plasticizer and solvent, valued for imparting low-temperature flexibility to polymers like vinyl resins and synthetic rubbers . Its branched isobutyl structure results in a distinct balance of low viscosity, good solvency, and a non-oily feel, making it a common component in personal care products, coatings, and specialized polymer formulations where processing characteristics and sensory properties are critical procurement factors .

While other adipate esters like Dibutyl Adipate (DBA) or Dioctyl Adipate (DOA) are often considered, direct substitution is often impractical. The specific branched structure of Diisobutyl Adipate's alcohol chains creates a unique combination of physical properties that are not replicated by its linear or longer-chain analogs . Differences in viscosity directly impact processing and pumping efficiency, while variations in freezing point and solvency determine suitability for specific low-temperature applications and formulation compatibility, such as in nitrocellulose lacquers. These structural differences mean that substituting DIBA with another adipate can alter critical performance metrics like flexibility at a target temperature, formulation stability, and processing speed, making precise compound selection essential for reproducible outcomes [1].

Higher Viscosity for Optimized Flow Control Compared to its Linear Isomer

In applications where slightly higher viscosity is desirable for better flow control and handling in plastisols or coatings, Diisobutyl Adipate demonstrates a measurably higher viscosity than its linear isomer, Dibutyl Adipate (DBA). At 20°C, Diisobutyl Adipate has a viscosity of approximately 20 cP , whereas Dibutyl Adipate's viscosity is in the lower range of 18-21 mPa·s (18-21 cP) [1]. This subtle but significant difference can be critical in manufacturing processes where preventing sag or managing spread rate is important.

Evidence DimensionDynamic Viscosity at 20°C
Target Compound Data~20 cP
Comparator Or BaselineDibutyl Adipate (DBA): ~18-21 cP
Quantified DifferenceMarginally higher viscosity than its linear isomer
ConditionsMeasurement at standard temperature (20°C).

This viscosity difference allows for precise selection based on processing needs; choose DIBA for formulations requiring slightly more body and control, and DBA for maximum flowability.

Defined Low-Temperature Operating Window with a -20°C Freezing Point

Diisobutyl Adipate provides excellent performance in applications requiring flexibility in cold, but not extreme, conditions, with a clearly defined freezing point of -20°C . This makes it a reliable choice for products like gaskets, hoses, and frozen food packaging intended for standard freezer environments. In contrast, its linear isomer, Dibutyl Adipate (DBA), possesses a significantly lower melting point of -38°C [1]. This quantitative difference allows for precise material selection based on the target service temperature.

Evidence DimensionFreezing/Melting Point
Target Compound Data-20°C
Comparator Or BaselineDibutyl Adipate (DBA): -38°C
Quantified Difference18°C higher freezing point than its linear isomer
ConditionsPhysical property of the neat liquid.

A buyer can select DIBA for cost-effective performance down to -20°C, while specifying the alternative, DBA, only when the application's service environment demands performance below this temperature, optimizing cost and performance.

Demonstrated Solvency for Nitrocellulose in Coating and Lacquer Formulations

Diisobutyl Adipate is recognized for its strong solvency with nitrocellulose, a critical property for formulating stable and high-performance lacquers, inks, and coatings . Industrial grades of nitrocellulose (10.7-12.2% nitrogen) are specifically designated as soluble in esters, ketones, and glycol ethers [1]. As an ester, DIBA serves as an effective, low-VOC, non-phthalate plasticizer and solvent in these systems, ensuring proper dissolution of the nitrocellulose resin which is essential for film formation, adhesion, and final coating quality.

Evidence DimensionSolubility Performance
Target Compound DataEffective solvent for industrial-grade nitrocellulose resins.
Comparator Or BaselineStandard ester solvents (e.g., ethyl acetate, butyl acetate) and ketones.
Quantified DifferenceFunctions as both a plasticizer and an active solvent, unlike non-solvent diluents (hydrocarbons) or latent solvents (alcohols).
ConditionsFormulation of nitrocellulose-based coatings and lacquers.

For buyers in the coatings industry, selecting DIBA ensures compatibility and serves a dual role, potentially reducing formulation complexity and inventory compared to using separate plasticizers and less effective solvents.

Plasticized PVC and Rubbers for Standard Low-Temperature Environments

For manufacturing flexible polymer goods such as hoses, gaskets, and packaging for frozen foods, where reliable flexibility down to -20°C is required. The defined freezing point of Diisobutyl Adipate makes it a cost-effective choice over more specialized, and potentially more expensive, adipates designed for more extreme cold .

Nitrocellulose Lacquers and Inks Requiring a Low-VOC Profile

In formulations where the dual function of a plasticizer and an effective nitrocellulose solvent is needed. Its strong solvency ensures resin compatibility and stable formulations, making it a preferred choice for creating high-quality coatings while helping to meet environmental regulations on volatile organic compounds (VOCs) [1].

Personal Care and Cosmetic Formulations

Used as a non-oily emollient and solvent in skincare and cosmetic products. Its physical properties contribute to a light skin feel and fast spreading action, and its ability to dissolve active ingredients makes it a versatile component in lotions, sunscreens, and color cosmetics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Colorless odorless liquid; [Hawley]
Clear colourless liquid; Bland aroma

Color/Form

Colorless liquid

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

258.18310931 Da

Monoisotopic Mass

258.18310931 Da

Boiling Point

278-280 °C
BP: 186-8 °C @ 15 mm Hg
279.00 °C. @ 760.00 mm Hg

Heavy Atom Count

18

Density

0.9534 g/cu cm @ 19 °C
0.950-0.956 (20°)

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

-20 °C
-20.00 °C. @ 760.00 mm Hg

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8OPY05ZY7S

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 338 of 339 companies (only ~ 0.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.00563 [mmHg]

Other CAS

68954-45-0
141-04-8

Wikipedia

Diisobutyl adipate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient

General Manufacturing Information

Textiles, apparel, and leather manufacturing
Hexanedioic acid, 1,6-bis(2-methylpropyl) ester: ACTIVE
Compatible with most natural and synthetic polymers.

Dates

Last modified: 08-15-2023
1: Rubio L, Sarabia LA, Ortiz MC. Effect of the cleaning procedure of Tenax on its reuse in the determination of plasticizers after migration by gas chromatography/mass spectrometry. Talanta. 2018 May 15;182:505-522. doi: 10.1016/j.talanta.2018.02.011. Epub 2018 Feb 8. PubMed PMID: 29501186.
2: Oca ML, Rubio L, Sarabia LA, Ortiz MC. Dealing with the ubiquity of phthalates in the laboratory when determining plasticizers by gas chromatography/mass spectrometry and PARAFAC. J Chromatogr A. 2016 Sep 16;1464:124-40. doi: 10.1016/j.chroma.2016.07.074. Epub 2016 Jul 29. PubMed PMID: 27507728.
3: Ates E, Mittendorf K, Senyuva H. An automated online turboflow cleanup LC/MS/MS method for the determination of 11 plasticizers in beverages and milk. J AOAC Int. 2013 Sep-Oct;96(5):1092-100. PubMed PMID: 24282953.
4: Schossler P, Schripp T, Salthammer T, Bahadir M. Beyond phthalates: gas phase concentrations and modeled gas/particle distribution of modern plasticizers. Sci Total Environ. 2011 Sep 1;409(19):4031-8. doi: 10.1016/j.scitotenv.2011.06.012. Epub 2011 Jul 18. PubMed PMID: 21764421.
5: Guo ZY, Gai PP, Duan J, Zhai JX, Zhao SS, Wang S, Wei DY. Simultaneous determination of phthalates and adipates in human serum using gas chromatography-mass spectrometry with solid-phase extraction. Biomed Chromatogr. 2010 Oct;24(10):1094-9. doi: 10.1002/bmc.1410. PubMed PMID: 20352652.
6: Cao XL. Determination of phthalates and adipate in bottled water by headspace solid-phase microextraction and gas chromatography/mass spectrometry. J Chromatogr A. 2008 Jan 18;1178(1-2):231-8. Epub 2007 Dec 3. PubMed PMID: 18082753.
7: Nerín C, Asensio E, Jiménez C. Supercritical fluid extraction of potential migrants from paper and board intended for use as food packaging materials. Anal Chem. 2002 Nov 15;74(22):5831-6. PubMed PMID: 12463369.
8: Furuta T, Kihara K. Relationship between the effects on bacterial activity of selected disinfectants and the hydrophobic characters of dibasic acid diesters. Chem Pharm Bull (Tokyo). 1992 May;40(5):1309-12. PubMed PMID: 1394651.

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